N-hydroxypyridine-3-carbonimidoyl chloride

Descripción general

Descripción

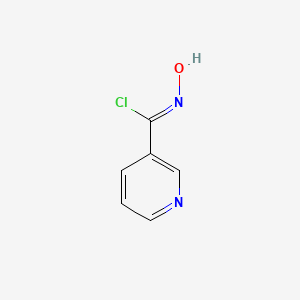

N-hydroxypyridine-3-carbonimidoyl chloride is a chemical compound with the molecular formula C6H5ClN2O. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyridine ring, a hydroxyl group, and a carbonimidoyl chloride functional group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxypyridine-3-carbonimidoyl chloride typically involves the reaction of pyridine-3-carboxylic acid with hydroxylamine hydrochloride to form N-hydroxypyridine-3-carboxamide. This intermediate is then treated with thionyl chloride to yield this compound. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and the reactions are carried out at low temperatures to prevent decomposition.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production.

Análisis De Reacciones Químicas

Types of Reactions

N-hydroxypyridine-3-carbonimidoyl chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form N-hydroxypyridine-3-carbonimidoyl oxide.

Reduction: Reduction reactions can convert it into N-hydroxypyridine-3-carbonimidoylamine.

Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like primary amines or alcohols are employed under mild conditions, often in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include N-hydroxypyridine-3-carbonimidoyl oxide, N-hydroxypyridine-3-carbonimidoylamine, and various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-hydroxypyridine-3-carbonimidoyl chloride has been identified as a crucial intermediate in the synthesis of various bioactive compounds. Its applications in drug development are noteworthy:

- Anticancer Activity : Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer properties. For example, compounds derived from this precursor have shown effectiveness against myeloid and lymphoid cancers, suggesting its potential as a therapeutic agent in oncology .

- Autoimmune Diseases : The compound has also been explored for its ability to treat autoimmune conditions such as rheumatoid arthritis and lupus. Research indicates that formulations containing this compound can modulate immune responses effectively .

Agrochemicals

The compound serves as an important building block in the synthesis of fungicides and herbicides:

- Fungicidal Properties : N-hydroxypyridine derivatives have been reported to exhibit antifungal activity against phytopathogenic microorganisms. These compounds can be utilized to develop new fungicides that are more effective than existing solutions .

- Herbicide Development : The synthesis of pyridine-based herbicides using this compound has gained attention due to their selective action against unwanted plant species while minimizing harm to crops .

Biochemical Applications

In biochemistry, this compound plays a role in the synthesis of various biochemical probes and tools:

- Enzyme Inhibitors : This compound has been investigated as a potential inhibitor of specific kinases involved in bacterial quorum sensing, which could lead to novel antibacterial strategies . Such inhibitors can disrupt communication among bacterial populations, potentially reducing virulence.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of N-hydroxypyridine-3-carbonimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition or modification of enzyme activity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecule.

Comparación Con Compuestos Similares

Similar Compounds

- N-hydroxypyridine-2-carbonimidoyl chloride

- N-hydroxypyridine-4-carbonimidoyl chloride

- N-hydroxybenzimidoyl chloride

Uniqueness

N-hydroxypyridine-3-carbonimidoyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions and biological assays.

Actividad Biológica

N-hydroxypyridine-3-carbonimidoyl chloride, also known as (Z)-N-hydroxypyridine-3-carbonimidoyl chloride, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxypyridine moiety and an imidoyl chloride functional group. The chemical structure can be represented as follows:

This compound exhibits unique reactivity due to the imidoyl chloride group, which can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Antimicrobial Properties

Research indicates that N-hydroxypyridine derivatives exhibit significant antimicrobial activity. A study highlighted the synthesis of various derivatives, including this compound, which were tested against Gram-negative bacteria. The results demonstrated that these compounds could inhibit bacterial growth effectively, suggesting their potential as antibacterial agents .

Quorum Sensing Inhibition

In the context of quorum sensing (QS), a critical process in bacterial communication and pathogenicity, this compound has been identified as a potential inhibitor of LsrK kinase. This enzyme plays a vital role in the QS pathway of bacteria such as Escherichia coli and Salmonella typhimurium. Inhibition of LsrK can disrupt bacterial communication and reduce virulence factors, making this compound a candidate for further development as an antibacterial agent .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. For instance, it was observed that concentrations of the compound led to a significant reduction in cell viability in K562 cells (a human leukemia cell line), indicating its potential as an anticancer agent .

Case Studies

- Quorum Sensing Inhibition : A study focusing on the inhibition of LsrK kinase demonstrated that this compound effectively reduced QS activity in E. coli. The compound was synthesized as part of a larger effort to identify new antibacterial targets within Gram-negative bacteria .

- Cytotoxicity against Cancer Cells : In vitro studies showed that this compound exhibited cytotoxic effects on K562 cells with an IC50 value indicating significant potency against these cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been linked to its structural components. The presence of the hydroxyl group is crucial for enhancing its interaction with biological targets, while the imidoyl chloride moiety contributes to its reactivity and biological effects.

| Compound | Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Antibacterial | 25 | LsrK kinase |

| This compound | Cytotoxic (K562) | 10 | Cancer cells |

Propiedades

IUPAC Name |

(3Z)-N-hydroxypyridine-3-carboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-6(9-10)5-2-1-3-8-4-5/h1-4,10H/b9-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSGOUDPRIHUBN-TWGQIWQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C(=N/O)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.